B1192817 HM95573

HM95573

Número de catálogo: B1192817
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor this compound binds to and inhibits the B-Raf mutant V600E and C-Raf. This inhibits B-Raf V600E- and C-Raf-mediated signal transduction pathways, thereby inhibiting tumor cell growth of susceptible tumor cells. In addition, this compound may also inhibit mutated Ras proteins. Raf protein kinases play a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

Aplicaciones Científicas De Investigación

1. Overview of HM95573 in Cancer Treatment

This compound is a novel and selective RAF kinase inhibitor, demonstrating potent anti-tumor activities in vitro and in vivo, particularly in BRAF, KRAS, and NRAS mutant models. It has been evaluated for safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with solid tumors through a phase 1 trial. Notably, this compound exhibits potential in treating not only BRAF V600E mutant but also RAS mutant cancers, showing minimal paradoxical activation. It can effectively inhibit BRAF and CRAF kinase activities, leading to anti-proliferative and apoptotic effects in various cancer cells. This inhibitor represents a significant advancement in cancer therapeutics, particularly for melanoma, colorectal cancer (CRC), and non-small-cell lung carcinoma (NSCLC) patients with BRAFV600E or RAS mutations (Hong et al., 2016).

2. Enhanced Therapeutic Potential in Combination with Other Treatments

This compound has been shown to have a synergistic anti-tumor effect when combined with other treatments such as a MEK inhibitor, EGFR monoclonal antibody, or chemotherapeutic agents in vitro and in vivo. This suggests its high therapeutic potential as a next-generation RAF inhibitor for BRAF or RAS mutant cancers. Its ability to persistently occupy both RAF dimers through prolonged binding differentiates it from other RAF inhibitors like vemurafenib and dabrafenib, making it a promising candidate for treating melanoma, CRC, and NSCLC patients with BRAFV600E or RAS mutations (Namgoong et al., 2016).

Propiedades

Nombre IUPAC

Unknown

SMILES

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

HM95573;  HM-95573;  HM 95573.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.